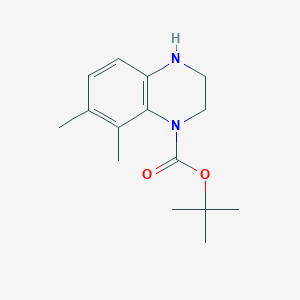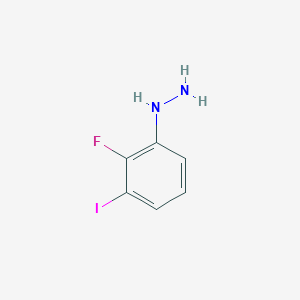
2-Fluoro-3-iodophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-iodophenyl)hydrazine is an organic compound characterized by the presence of both fluorine and iodine atoms on a phenyl ring, along with a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-fluoro-3-iodophenyl)hydrazine typically involves the introduction of the hydrazine group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-fluoro-3-iodobenzene, reacts with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for (2-fluoro-3-iodophenyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluoro-3-iodophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or organometallic reagents in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines, hydrazones.
Substitution: Various substituted phenylhydrazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-fluoro-3-iodophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can disrupt normal biological processes, making the compound useful as a biochemical probe or potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
(2-Fluorophenyl)hydrazine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
(3-Iodophenyl)hydrazine: Lacks the fluorine atom, affecting its overall reactivity and properties.
(2-Chloro-3-iodophenyl)hydrazine: Similar structure but with chlorine instead of fluorine, leading to different chemical behavior.
Uniqueness: (2-Fluoro-3-iodophenyl)hydrazine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects
Eigenschaften
Molekularformel |
C6H6FIN2 |
|---|---|
Molekulargewicht |
252.03 g/mol |
IUPAC-Name |
(2-fluoro-3-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H6FIN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2 |
InChI-Schlüssel |
IRGLLLGDLNPMIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
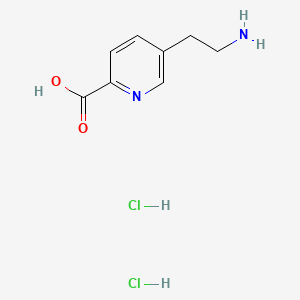
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
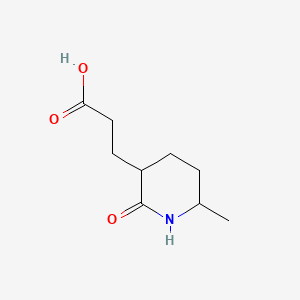
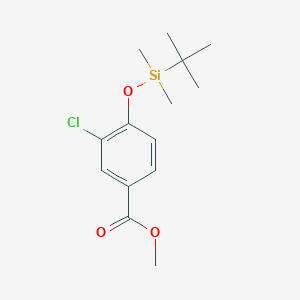

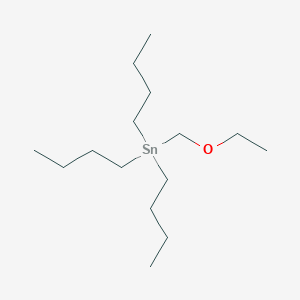


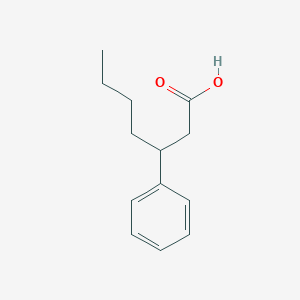
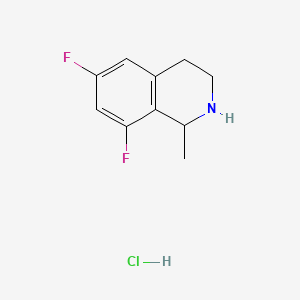
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
